Asatone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

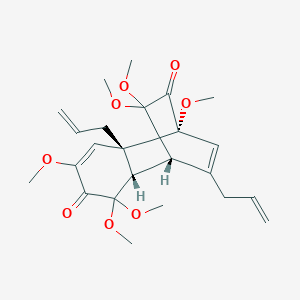

(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3/t17-,18+,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKKBTPYPCCCKA-KSCDAYEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@]2([C@H]([C@H]3C(=C[C@@]2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of acetone for lab use?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of acetone (B3395972) for laboratory use. It includes quantitative data, detailed experimental protocols for property determination, and essential safety and handling information to ensure proper and safe utilization in a research environment.

Physical Properties of Acetone

Acetone is a colorless, volatile, and flammable liquid with a characteristic sweetish odor.[1][2] It is the simplest and smallest ketone, with the chemical formula (CH₃)₂CO.[3] Below is a summary of its key physical properties.

| Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 58.08 g/mol | N/A | N/A |

| Boiling Point | 56.05 - 56.2 °C | N/A | 760 mmHg |

| Melting Point | -94.7 to -95.35 °C | N/A | N/A |

| Density | 0.7845 - 0.791 g/cm³ | 20 - 25 | N/A |

| Vapor Pressure | 184.5 - 270 mmHg | 20 - 30 | N/A |

| Flash Point | -18 to -20 °C | N/A | N/A |

| Autoignition Temperature | 465 °C | N/A | N/A |

| Solubility in Water | Miscible | N/A | N/A |

| Viscosity | 0.36 cP | 20 | N/A |

| Refractive Index | 1.359 | 20 | N/A |

| Explosive Limits | 2.5 - 12.8% by volume in air | N/A | N/A |

Chemical Properties of Acetone

Acetone is a polar aprotic solvent, meaning it has a dipole moment but does not donate protons, which allows it to dissolve a wide range of substances.[3]

| Property | Description |

| Reactivity | Acetone is relatively stable but can react violently with strong oxidizing agents (e.g., peroxides), organic acids, and strong reducing agents.[4] It can also react with chloroform (B151607) and bromoform (B151600) under basic conditions, creating a fire and explosion hazard. |

| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. |

| Decomposition | Hazardous decomposition products can include carbon monoxide and carbon dioxide upon combustion. |

| Polymerization | Can polymerize rapidly due to heat and under the influence of air, light, and contact with catalysts, strong oxidizers, and certain metals. |

Experimental Protocols for Property Determination

Determination of Boiling Point (Distillation Range) - Based on ASTM D1078

This method determines the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask (100-mL)

-

Condenser and cooling bath

-

Flask support

-

Heat source (heating mantle or bath)

-

Graduated cylinder (100-mL) for receiving distillate

-

Thermometer (calibrated)

-

Barometer

Procedure:

-

Measure 100 mL of the acetone sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all connections are tight. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Adjust the heat source to achieve a uniform distillation rate of 4 to 5 mL per minute.

-

Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder as the initial boiling point.

-

Continue the distillation and record the temperature at regular volume intervals of the collected distillate.

-

Record the final boiling point when the last of the liquid evaporates from the bottom of the flask.

-

Correct the observed boiling points for any deviation in atmospheric pressure from standard pressure (760 mmHg).

Determination of Density using a Pycnometer

This method provides a precise determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature.

-

Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a constant temperature bath to allow it to reach thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it (m₁).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the acetone sample and repeat steps 4-6 to obtain the weight of the pycnometer filled with acetone (m₂).

-

Calculate the density of acetone (ρ_acetone) using the following formula: ρ_acetone = ((m₂ - m₀) / (m₁ - m₀)) * ρ_water

Determination of Flash Point - Based on ASTM D56 (Tag Closed-Cup Method)

This test determines the lowest temperature at which vapors of a volatile material will ignite.

Apparatus:

-

Tag Closed-Cup Tester (consisting of a test cup, lid with an ignition source, and a heating bath)

-

Thermometer (calibrated)

-

Graduated cylinder

Procedure:

-

Ensure the Tag Closed-Cup Tester is clean and in good working order.

-

Measure 50 mL of the acetone sample into the test cup. The sample should be at a temperature at least 10°C below the expected flash point.

-

Place the lid on the test cup and place the assembly in the heating bath.

-

Heat the sample at a slow, constant rate (approximately 1°C per minute).

-

As the temperature rises, apply the test flame at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

Record the flash point and correct for the ambient barometric pressure.

Determination of Viscosity using an Ubbelohde Viscometer

This method measures the kinematic viscosity of a liquid.

Apparatus:

-

Ubbelohde viscometer

-

Constant temperature bath

-

Stopwatch

-

Pipette or syringe for filling

Procedure:

-

Select an Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of acetone.

-

Clean and dry the viscometer thoroughly.

-

Filter the acetone sample to remove any particulate matter.

-

Introduce the sample into the viscometer's filling tube.

-

Place the viscometer vertically in the constant temperature bath, ensuring the sample reaches the desired temperature (e.g., 20°C).

-

Use suction to draw the acetone up through the capillary into the measuring bulb, above the upper timing mark.

-

Release the suction and allow the liquid to flow back down the capillary under gravity.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

-

Repeat the measurement at least three times to ensure accuracy.

-

Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer's calibration constant (K): ν = K * t.

Safety, Handling, and Disposal

Proper handling and storage of acetone are crucial to prevent accidents in the laboratory.

Safe Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of acetone in a laboratory setting.

Chemical Compatibility

Acetone is a powerful solvent and can degrade certain materials. It is crucial to use compatible materials for storage containers, transfer equipment, and personal protective equipment.

Caption: Chemical compatibility of acetone with common laboratory materials.

Disposal Procedures

Acetone must be disposed of as hazardous waste.

-

Collection: Collect waste acetone in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or HDPE).

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste - Acetone" and include the date when waste was first added.

-

Storage of Waste: Store the waste container in a designated, well-ventilated area, away from incompatible materials and ignition sources, until it is collected by a licensed hazardous waste disposal company.

-

Do Not: Never pour acetone down the drain or dispose of it in regular trash.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the safe and effective use of acetone in the laboratory.

References

Navigating the Spectrum of Purity: A Technical Guide to Acetone Grades for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

In the exacting realm of scientific research and pharmaceutical development, the purity of reagents is not a matter of preference but a prerequisite for reliable and reproducible results. Acetone (B3395972), a ubiquitous solvent, is no exception. Its efficacy in applications ranging from routine laboratory cleaning to sophisticated analytical chromatography is intrinsically linked to its purity grade. This technical guide provides an in-depth exploration of the various purity grades of acetone, their specific applications, and the methodologies used to ascertain their quality, empowering researchers to make informed decisions for their critical work.

Understanding Acetone Purity Grades

The designation of an acetone grade signifies its purity level and the maximum allowable limits for various impurities. These grades are established by organizations such as the American Chemical Society (ACS) and the United States Pharmacopeia (USP) to ensure consistency and quality for specific applications. The primary grades of acetone encountered in a scientific setting are Technical, ACS, USP, and various application-specific grades like HPLC and GC grade.

Data Presentation: A Comparative Analysis of Acetone Grades

The following table summarizes the typical specifications for common acetone purity grades. It is important to note that specifications can vary slightly between manufacturers, and it is always recommended to consult the Certificate of Analysis (CoA) for a specific lot.[1]

| Parameter | Technical Grade | ACS Reagent Grade | USP Grade | HPLC Grade | GC Grade |

| Assay (Purity) | Variable, typically lower than other grades | ≥ 99.5%[1] | ≥ 99.0% (anhydrous basis)[2] | ≥ 99.5% to > 99.9%[3] | ≥ 99.8% to ≥ 99.9%[4] |

| Water Content | Not specified | ≤ 0.5% | ≤ 0.5% | ≤ 0.05% to ≤ 0.5% | ≤ 0.05% |

| Residue after Evaporation | Not specified | ≤ 0.001% | ≤ 0.004% | ≤ 5 ppm to ≤ 10 ppm | ≤ 3.0 mg/L |

| Titrable Acid | Not specified | ≤ 0.0003 meq/g | Not specified in the same terms | ≤ 0.0003 meq/g | Not specified |

| Aldehyde (as Formaldehyde) | Not specified | ≤ 0.002% | Not specified | ≤ 0.002% | Not specified |

| Substances Reducing Permanganate | Not specified | Passes test | Passes test | Passes test | Not specified |

| UV Absorbance (at specific wavelengths) | Not specified | Not specified | Not specified | Specified limits at various UV wavelengths (e.g., at 330, 340, 350, 400 nm) | Specified limits at various UV wavelengths |

The Critical Role of Purity in Scientific Applications

The selection of an appropriate acetone grade is paramount as impurities can have significant detrimental effects on experimental outcomes.

-

In Drug Development: In pharmaceutical manufacturing, the use of high-purity solvents like USP grade acetone is critical to ensure the safety, efficacy, and stability of the final drug product. Impurities can lead to unwanted side reactions, degradation of the active pharmaceutical ingredient (API), and potential toxicity. Pharma-grade acetone, which meets the stringent requirements of pharmacopeias like the USP, BP, and EP, is essential for processes such as crystallization, extraction, and purification of APIs.

-

In Analytical Chemistry: For sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the presence of impurities in the solvent can introduce extraneous peaks, alter baseline stability, and interfere with the detection of target analytes. HPLC and GC grade acetones are specifically purified and tested to minimize impurities that absorb UV light or are volatile, ensuring accurate and reproducible analytical results.

Experimental Protocols for Purity Assessment

A battery of analytical tests is employed to verify the purity of acetone and ensure it meets the specifications for its designated grade. The following are detailed methodologies for key experiments.

Assay and Impurity Profile by Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the purity of acetone and identifying and quantifying volatile organic impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A capillary column suitable for the separation of polar compounds, such as a wax-type column (e.g., CP-Wax 52 CB) or a G43 phase column, is recommended.

-

Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.

-

Sample Preparation: The acetone sample is typically injected directly into the GC system without any dilution. For quantitative analysis of specific impurities, a standard solution containing known concentrations of the impurities in high-purity acetone is prepared for calibration.

-

GC Conditions:

-

Injector Temperature: Typically set around 200-250°C.

-

Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 240-250°C.

-

Detector Temperature: Typically set around 280-300°C.

-

-

Data Analysis: The area of the acetone peak is compared to the total area of all peaks in the chromatogram to determine the purity (assay). The identity of impurity peaks is determined by comparing their retention times with those of known standards. Quantification is achieved by comparing the peak areas of the impurities in the sample to those in the calibration standards.

Water Content by Karl Fischer Titration

The Karl Fischer titration is the standard method for the determination of water content in organic solvents.

Methodology:

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator is used.

-

Reagents: A specialized Karl Fischer reagent that is suitable for ketones is required to prevent side reactions with acetone.

-

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with the appropriate solvent and titrated to a stable, anhydrous endpoint with the Karl Fischer reagent.

-

A known weight of the acetone sample is accurately injected into the conditioned titration vessel.

-

The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a persistent color change or an electrochemical endpoint.

-

The volume of titrant consumed is used to calculate the water content in the sample.

-

Non-Volatile Residue (NVR)

This gravimetric method determines the amount of residue remaining after the evaporation of the solvent.

Methodology:

-

Apparatus: A clean, tared evaporating dish, a steam bath or hot plate, a drying oven, and a desiccator are required.

-

Procedure:

-

A known volume of the acetone sample is placed in the tared evaporating dish.

-

The acetone is evaporated on a steam bath or hot plate in a well-ventilated fume hood.

-

Once the solvent has completely evaporated, the dish is placed in a drying oven at a specified temperature (e.g., 105°C) for a set period (e.g., 1 hour) to remove any remaining volatile traces.

-

The dish is then cooled to room temperature in a desiccator and weighed.

-

The non-volatile residue is calculated as the difference between the final and initial weights of the dish, and is typically expressed in percent or parts per million (ppm).

-

UV-Vis Spectroscopy for Absorbance Characteristics

UV-Vis spectroscopy is particularly important for grades like HPLC grade acetone, where low UV absorbance is critical. This method does not determine overall purity but assesses the presence of UV-absorbing impurities.

Methodology:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample and Reference: High-purity water or a non-UV-absorbing solvent is used as the reference (blank). The acetone sample is placed in a quartz cuvette.

-

Procedure:

-

The spectrophotometer is set to scan a specific range of UV wavelengths as specified for the particular grade (e.g., from 400 nm down to the UV cutoff, which for acetone is around 330 nm).

-

A baseline is recorded with the reference solution in both the sample and reference beams.

-

The reference cuvette is then replaced with the cuvette containing the acetone sample, and the absorbance spectrum is recorded.

-

-

Data Analysis: The absorbance values at the specified wavelengths are compared against the limits set for that particular grade. High absorbance values indicate the presence of UV-absorbing impurities.

Mandatory Visualizations

Hierarchy of Acetone Purity Grades

References

Acetone's Role as a Polar Aprotic Solvent in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetone (B3395972), the simplest ketone, is a versatile and widely utilized solvent in organic synthesis. Its unique combination of polarity and aprotic nature makes it an indispensable tool for a variety of chemical transformations. This technical guide provides an in-depth exploration of acetone's properties, its role in facilitating key reactions, and detailed experimental considerations for its application in research and development.

Core Properties of Acetone

Acetone's utility as a solvent is rooted in its distinct physicochemical properties. It is classified as a polar aprotic solvent; it possesses a significant dipole moment due to the electronegative oxygen atom of the carbonyl group, but it lacks acidic protons (i.e., it cannot donate hydrogen bonds).[1][2][3] This duality governs its solvation behavior and its influence on reaction kinetics.

A summary of key quantitative data for acetone is presented in Table 1. Its miscibility with water and many organic solvents, coupled with a low boiling point, makes it easy to use and subsequently remove from reaction mixtures.[1][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O | |

| Molar Mass | 58.080 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Density | 0.7845 g/cm³ (at 25 °C) | |

| Melting Point | -94.9 °C | |

| Boiling Point | 56.08 °C | |

| Solubility in water | Miscible | |

| Dielectric Constant | 20.7 (at 25 °C) | |

| Dipole Moment | 2.88 D | N/A |

| Flash Point | -20 °C | |

| Viscosity | 0.295 cP (at 25 °C) |

Table 1: Physicochemical Properties of Acetone

Role in Nucleophilic Substitution (SN2) Reactions

Acetone's most significant role in organic synthesis is as a solvent for bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a backside attack on an electrophilic carbon by a nucleophile, proceeding through a single, concerted transition state. The choice of solvent is critical, as it directly influences the nucleophile's reactivity.

Polar protic solvents (e.g., water, methanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that sterically hinders the nucleophile and reduces its energy and reactivity. In contrast, polar aprotic solvents like acetone dissolve the ionic nucleophile but solvate the anion weakly. This leaves the nucleophile relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. For instance, the reaction between bromoethane (B45996) and potassium iodide is reported to be 500 times faster in acetone than in methanol.

Case Study: The Finkelstein Reaction

The Finkelstein reaction is a classic example of an SN2 process that heavily relies on the properties of acetone. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide by treatment with sodium iodide (NaI) in acetone. The reaction's success is driven by Le Châtelier's principle. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not. The precipitation of these insoluble salts from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide product.

Experimental Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane (B133212) (Illustrative Finkelstein Reaction)

This protocol is an illustrative example based on the principles of the Finkelstein reaction.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.2 equivalents) and dry acetone. Stir the mixture until the sodium iodide is fully dissolved.

-

Reaction: To the stirring solution, add 1-bromobutane (1.0 equivalent) via a syringe.

-

Reflux: Heat the reaction mixture to a gentle reflux. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses. Monitor the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium bromide.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Purification: To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with a solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-iodobutane. Further purification can be achieved by distillation.

The Williamson Ether Synthesis

The Williamson ether synthesis, another SN2 reaction, can also be performed using acetone. It involves the reaction of an alkoxide with a primary alkyl halide to form an ether. However, the use of acetone in this synthesis can be problematic. The strongly basic conditions required to form the alkoxide can promote the self-aldol condensation of acetone, leading to undesired side products and complicating purification. For this reason, other polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often preferred for this transformation.

Acetone in Oxidation Reactions

Acetone is a common solvent for certain oxidation reactions, most notably the Jones oxidation. This reaction uses chromic acid (H₂CrO₄), prepared from chromium trioxide in aqueous sulfuric acid, to oxidize primary and secondary alcohols to carboxylic acids and ketones, respectively. Acetone is the solvent of choice because it is miscible with the aqueous Jones reagent, effectively dissolves the organic substrate, and is itself resistant to oxidation under these conditions. In contrast, other water-miscible organic solvents like ethanol (B145695) or tetrahydrofuran (B95107) would be readily oxidized.

Advantages and Limitations

The selection of acetone as a solvent requires careful consideration of its benefits and drawbacks for a specific transformation.

Advantages:

-

Enhanced Nucleophilicity: As a polar aprotic solvent, it increases the reactivity of nucleophiles in SN2 reactions.

-

Excellent Solvency: It dissolves a wide range of polar and non-polar organic compounds.

-

Low Cost and Availability: Acetone is an inexpensive and readily available bulk chemical.

-

Volatility: Its low boiling point facilitates easy removal from the reaction mixture post-reaction.

-

Inertness to Oxidation: It is stable towards many oxidizing agents, making it suitable for oxidation reactions.

Limitations:

-

Aldol Condensation: In the presence of strong acids or bases, acetone can undergo self-condensation, leading to impurities.

-

Enolizability: The α-protons of acetone are weakly acidic (pKa ≈ 20), which can be a concern with very strong bases.

-

Flammability: Acetone is highly flammable and has a low flash point, requiring careful handling.

Conclusion

Acetone's role as a polar aprotic solvent is a cornerstone of modern organic synthesis. Its ability to accelerate SN2 reactions by solvating cations while leaving anions relatively free is particularly valuable, as exemplified by the Finkelstein reaction. While its reactivity under strongly basic or acidic conditions imposes certain limitations, its excellent solvency, low cost, and stability in oxidative environments ensure its continued and widespread use in both academic research and industrial applications, including the development of new pharmaceutical agents. For the practicing scientist, a thorough understanding of acetone's properties is crucial for effective reaction design and optimization.

References

The Core Mechanism of Acetone Precipitation: A Technical Guide for Researchers

An in-depth examination of the physicochemical principles governing protein precipitation by acetone (B3395972), complete with quantitative data, detailed protocols, and workflow visualizations for laboratory application.

Executive Summary

Protein precipitation is a cornerstone technique in proteomics and protein biochemistry for concentrating, purifying, and fractionating proteins from complex biological samples. Among the various methods, precipitation using organic solvents, particularly acetone, is widely employed due to its efficacy, simplicity, and cost-effectiveness. This technical guide provides a detailed exploration of the molecular mechanism behind acetone-induced protein precipitation. It delves into the critical roles of the solvent's dielectric constant and the disruption of the protein's solvation shell, which collectively shift the equilibrium from protein-solvent to protein-protein interactions, leading to aggregation and precipitation. This document is intended for researchers, scientists, and drug development professionals, offering quantitative insights and standardized protocols to optimize protein recovery and purity for downstream applications.

The Physicochemical Mechanism of Action

The solubility of a protein in an aqueous solution is a delicate balance between intramolecular and intermolecular forces, including electrostatic repulsion, hydrogen bonding, and hydrophobic interactions, all heavily mediated by the surrounding water molecules. Acetone precipitation fundamentally works by altering the solvent environment to favor protein-protein interactions over protein-solvent interactions. The mechanism can be dissected into two primary, interconnected phenomena.

Reduction of the Solvent Dielectric Constant

Water is a highly polar solvent with a high dielectric constant (ε ≈ 80). This property allows it to effectively shield the electrostatic charges on the surface of protein molecules, preventing them from aggregating. Acetone, a water-miscible organic solvent, has a much lower dielectric constant (ε ≈ 21). When acetone is added to an aqueous protein solution, the dielectric constant of the resulting water-acetone mixture is significantly reduced.[1][2] This decrease in solvent polarity weakens the insulation between charged groups on adjacent protein molecules, thereby increasing the effective electrostatic attraction and repulsion forces. As proteins approach their isoelectric point, the net charge is minimized, and these enhanced attractive forces can lead to aggregation.[1]

Disruption of the Protein Solvation Shell

In an aqueous environment, proteins are surrounded by a tightly bound layer of oriented water molecules known as the hydration or solvation shell.[3] This layer is crucial for maintaining protein solubility and conformational stability. Acetone molecules are less polar than water and compete for interactions with water molecules. As the concentration of acetone increases, it progressively strips water molecules away from the protein surface, disrupting the hydration shell.[4] This desolvation exposes hydrophobic patches on the protein's exterior. To minimize their thermodynamically unfavorable contact with the polar solvent, these exposed hydrophobic regions on different protein molecules interact with each other, driving the formation of aggregates that precipitate out of solution.

The entire process, from a soluble protein to a precipitate, is visualized in the diagram below.

Quantitative Analysis of Precipitation Efficiency

The efficiency of acetone precipitation is not absolute and is influenced by several factors. While pure acetone precipitation can result in poor recovery for some proteins (as low as 15%), modifications to the protocol can dramatically improve yields to nearly 100%.

Effect of Acetone Concentration and Ionic Strength

The concentration of acetone is a critical parameter. Generally, a final concentration of 75-80% acetone (a 4:1 ratio of acetone to protein solution) is used. However, the addition of salt at low millimolar concentrations has been shown to synergistically enhance protein recovery.

| Protein/Sample Type | Acetone Conc. | Salt Condition | Protein Recovery (%) | Reference |

| 10 Protein Standards (Average) | 80% | No Salt | ~15% | |

| Proteome Mixtures | 80% | No Salt | Poor | |

| Individual Proteins & Proteomes | 50-80% | 1-30 mM NaCl | 80-100% | |

| Human Plasma | 83% (5:1 ratio) | Not Specified | Higher than TCA/acetone | |

| CSF Proteins | 75% | Not Specified | ~85% |

Comparison with Other Precipitation Methods

Acetone precipitation is often compared to methods utilizing trichloroacetic acid (TCA). While TCA is a very effective precipitant, acetone often provides higher yields and results in a pellet that is easier to resolubilize.

| Method | Sample Type | Relative Protein Yield | Pellet Solubility | Reference |

| Acetone | Human Plasma | 100% (Normalized) | Higher | |

| TCA/Acetone Wash | Human Plasma | ~83.5% | Lower | |

| TCA/Acetone | Human Plasma | ~70.9% | Lower | |

| TCA/Acetone | Agricultural Products | Higher than other methods | Lower |

Note: The choice of method can be sample-dependent. For instance, TCA/acetone precipitation may yield more protein from plant tissues rich in contaminants.

Experimental Protocols

Successful and reproducible protein precipitation requires careful attention to detail, particularly regarding temperature and handling. Below are two standard protocols.

Standard Acetone Precipitation Protocol

This protocol is suitable for concentrating proteins and removing many common interfering substances like detergents and lipids.

Materials:

-

Ice-cold 100% acetone (stored at -20°C)

-

Acetone-compatible centrifuge tubes (e.g., polypropylene)

-

Refrigerated centrifuge (capable of >13,000 x g)

-

Resuspension buffer appropriate for downstream analysis

Methodology:

-

Preparation: Place the aqueous protein sample in a pre-chilled, acetone-compatible tube.

-

Acetone Addition: Add four volumes of ice-cold (-20°C) 100% acetone to the protein sample. For example, add 800 µL of cold acetone to 200 µL of sample.

-

Mixing: Vortex the tube briefly to ensure thorough mixing.

-

Incubation: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve yield.

-

Centrifugation: Centrifuge the tubes at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Removal: Carefully decant and discard the supernatant, being cautious not to disturb the protein pellet.

-

Washing (Optional): To remove residual contaminants, add 100-200 µL of cold 90% acetone, gently vortex, and centrifuge again for 5 minutes at 4°C. Discard the supernatant.

-

Drying: Air-dry the pellet at room temperature for 5-30 minutes. Do not over-dry, as this can make the pellet very difficult to resolubilize. The pellet should be slightly damp.

-

Resuspension: Add the desired volume of an appropriate buffer (e.g., SDS-PAGE sample buffer, 2D-PAGE rehydration buffer) and vortex thoroughly to dissolve the protein pellet. Gentle heating or sonication may be required.

High-Efficiency Acetone/Salt Precipitation Protocol

This modified protocol is designed to maximize the recovery of water-soluble proteins.

Materials:

-

Same as the standard protocol.

-

Stock solution of NaCl (e.g., 1 M).

Methodology:

-

Preparation: Place the aqueous protein sample in a pre-chilled, acetone-compatible tube.

-

Salt Addition: Add NaCl to the protein sample to a final concentration of 10-20 mM.

-

Acetone Addition: Add four volumes of ice-cold (-20°C) 100% acetone.

-

Mixing: Vortex the tube briefly.

-

Incubation: Incubate at room temperature. A full proteome can be recovered in as little as 2 minutes, though longer times can be used.

-

Centrifugation, Washing, Drying, and Resuspension: Proceed with steps 5 through 9 of the Standard Acetone Precipitation Protocol.

The workflow for these protocols is illustrated below.

Key Influencing Factors, Advantages, and Limitations

Optimizing acetone precipitation requires considering several experimental variables.

References

- 1. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein solubility in solvent mixtures of low dielectric constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bbrc.in [bbrc.in]

- 4. researchgate.net [researchgate.net]

Solubility of Organic Compounds in Acetone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various organic compounds in acetone (B3395972) at different temperatures. Designed for professionals in research and drug development, this document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Introduction: Acetone as a Versatile Solvent

Acetone ((CH₃)₂CO) is a colorless, volatile, and flammable liquid that is miscible with water and a wide range of organic solvents.[1] Its polar aprotic nature makes it an effective solvent for a diverse array of organic compounds, a property that is crucial in various applications, including chemical synthesis, purification, and formulation development in the pharmaceutical industry.[2][3] The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution-based processes. Temperature is a critical factor influencing solubility, with the solubility of most solid organic compounds in acetone increasing with a rise in temperature.[4][5] This guide focuses on the temperature-dependent solubility of several key organic compounds in acetone.

Quantitative Solubility Data

The following tables summarize the solubility of various organic compounds in acetone at different temperatures. The data has been compiled from multiple scientific sources to provide a comparative reference.

Table 1: Solubility of Carboxylic Acids and Salicylates in Acetone

| Organic Compound | Temperature (°C) | Temperature (K) | Solubility (g / 100g Acetone) | Mole Fraction (x) |

| Benzoic Acid | 4.0 | 277.15 | 46.59 | 0.186 |

| 10.0 | 283.15 | 53.02 | 0.208 | |

| 20.0 | 293.15 | 69.10 | 0.257 | |

| 25.0 | 298.15 | 80.34 | 0.288 | |

| 35.0 | 308.15 | 111.97 | 0.362 | |

| 45.0 | 318.15 | 154.83 | 0.443 | |

| 55.0 | 328.15 | 224.56 | 0.540 | |

| 65.0 | 338.15 | 328.81 | 0.638 | |

| Salicylic Acid | 10.0 | 283.15 | - | 0.219 |

| 20.0 | 293.15 | - | 0.283 | |

| 30.0 | 303.15 | - | 0.358 | |

| 40.0 | 313.15 | - | 0.444 | |

| 50.0 | 323.15 | - | 0.540 | |

| Acetylsalicylic Acid | 10.8 | 283.95 | - | 0.089 |

| 16.1 | 289.25 | - | 0.111 | |

| 22.0 | 295.15 | - | 0.141 | |

| 27.5 | 300.65 | - | 0.176 | |

| 32.7 | 305.85 | - | 0.216 | |

| 38.0 | 311.15 | - | 0.264 | |

| 42.8 | 315.95 | - | 0.316 | |

| 47.7 | 320.85 | - | 0.375 | |

| 52.2 | 325.35 | - | 0.440 |

Note: Dashes indicate that the data was not available in the specified units in the cited sources.

Table 2: Solubility of Active Pharmaceutical Ingredients (APIs) in Acetone

| Organic Compound | Temperature (°C) | Temperature (K) | Solubility (g / 100g Acetone) | Mole Fraction (x) |

| Paracetamol | -5.0 | 268.15 | - | 0.043 |

| 0.0 | 273.15 | - | 0.054 | |

| 5.0 | 278.15 | - | 0.067 | |

| 10.0 | 283.15 | - | 0.082 | |

| 15.0 | 288.15 | - | 0.100 | |

| 20.0 | 293.15 | - | 0.122 | |

| 25.0 | 298.15 | - | 0.147 | |

| 30.0 | 303.15 | - | 0.176 | |

| Fenofibrate | -30.0 | 243.15 | - | 0.003 |

| -20.0 | 253.15 | - | 0.005 | |

| -10.0 | 263.15 | - | 0.009 | |

| 0.0 | 273.15 | - | 0.015 | |

| 10.0 | 283.15 | - | 0.024 | |

| Salicylamide | -30.0 | 243.15 | - | 0.012 |

| -20.0 | 253.15 | - | 0.020 | |

| -10.0 | 263.15 | - | 0.032 | |

| 0.0 | 273.15 | - | 0.050 | |

| 10.0 | 283.15 | - | 0.075 | |

| Icariin | 10.0 | 283.15 | - | 0.000015 |

| 15.0 | 288.15 | - | 0.000019 | |

| 20.0 | 293.15 | - | 0.000023 | |

| 25.0 | 298.15 | - | 0.000028 | |

| 30.0 | 303.15 | - | 0.000034 | |

| 35.0 | 308.15 | - | 0.000041 | |

| 40.0 | 313.15 | - | 0.000050 | |

| 45.0 | 318.15 | - | 0.000060 |

Note: Dashes indicate that the data was not available in the specified units in the cited sources.

Table 3: Solubility of Other Organic Compounds in Acetone

| Organic Compound | Temperature (°C) | Temperature (K) | Solubility (g / 100g Acetone) | Mole Fraction (x) |

| Naphthalene | 24.02 | 297.17 | - | 0.281 |

| 29.50 | 302.65 | - | 0.330 | |

| 34.70 | 307.85 | - | 0.386 | |

| 39.81 | 312.96 | - | 0.448 | |

| 44.75 | 317.90 | - | 0.514 | |

| 49.55 | 322.70 | - | 0.585 | |

| Cholesterol | 10.0 | 283.15 | 1.13 | - |

| 20.0 | 293.15 | 1.45 | - | |

| 30.0 | 303.15 | 1.85 | - | |

| 40.0 | 313.15 | 2.37 | - | |

| 50.0 | 323.15 | 3.03 | - | |

| Acetanilide | 25.0 | 298.15 | Very Soluble | - |

Note: Dashes indicate that the data was not available in the specified units in the cited sources. "Very Soluble" for Acetanilide indicates a qualitative observation from the literature.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies for two common and reliable techniques: the Isothermal Shake-Flask Method and the Gravimetric Method.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid. The principle is based on achieving a saturated solution at a constant temperature, followed by the analysis of the solute concentration.

Materials and Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Organic compound (solute)

-

Acetone (solvent)

Procedure:

-

Preparation: An excess amount of the solid organic compound is added to a known volume or mass of acetone in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: The sealed vessel is placed in a constant temperature shaker bath set to the desired temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary significantly depending on the compound and temperature and may range from 24 to 72 hours. It is advisable to determine the necessary equilibration time by sampling at different time intervals until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Analysis: The filtered saturated solution is then appropriately diluted with acetone. The concentration of the organic compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/100g of solvent, mol/L, or mole fraction.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility that relies on the mass of the dissolved solute. It is particularly useful when the solute is non-volatile and thermally stable.

Materials and Apparatus:

-

Analytical balance

-

Constant temperature water bath or oven

-

Vials or flasks with airtight seals

-

Filtration apparatus (e.g., filter paper and funnel, or sintered glass filter)

-

Evaporating dish

-

Desiccator

-

Organic compound (solute)

-

Acetone (solvent)

Procedure:

-

Saturation: A saturated solution is prepared by adding an excess of the solid organic compound to a known mass of acetone in a sealed container. The mixture is then equilibrated at a constant temperature with continuous agitation for a predetermined period to ensure saturation.

-

Filtration: A known mass of the clear, saturated supernatant is carefully separated from the excess solid by filtration. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Evaporation: The weighed portion of the saturated solution is transferred to a pre-weighed evaporating dish. The acetone is then carefully evaporated at a controlled temperature. For volatile solvents like acetone, this can be done at room temperature in a fume hood or at a slightly elevated temperature.

-

Drying and Weighing: After the solvent has completely evaporated, the evaporating dish containing the solid residue is placed in an oven to dry to a constant weight. The dish is then cooled in a desiccator before being weighed on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dried solute per mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask Method for determining the solubility of an organic compound in acetone.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides valuable quantitative data and detailed methodologies for determining the solubility of organic compounds in acetone. The presented data tables offer a quick reference for the solubility of several key compounds at various temperatures, highlighting the general trend of increased solubility with increasing temperature. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods serve as a practical guide for researchers to obtain accurate and reproducible solubility data. Understanding these solubility characteristics is fundamental for the successful design and implementation of processes in chemical research and pharmaceutical development.

References

Asatone (Acetone) safety and handling precautions in a laboratory setting

An In-Depth Technical Guide to Acetone (B3395972) Safety and Handling in a Laboratory Setting

Introduction

Acetone, also known as propanone or dimethyl ketone, is a colorless, volatile, and flammable liquid with the chemical formula (CH₃)₂CO.[1][2] It is the simplest and smallest ketone and is widely utilized in laboratory settings as a solvent for cleaning, extraction, and in chemical synthesis.[3][4][5] Its efficacy in dissolving a wide range of organic and inorganic substances makes it an indispensable tool for researchers. However, its hazardous properties, primarily its high flammability and potential health effects, necessitate stringent safety and handling protocols to ensure the safety of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive overview of the core safety principles, handling procedures, and emergency responses required when working with acetone in a professional laboratory environment.

Chemical and Physical Properties

Understanding the chemical and physical properties of acetone is fundamental to its safe handling. Acetone is a highly volatile organic compound (VOC) that evaporates quickly at room temperature, and its vapors are flammable. It is miscible with water and most organic solvents.

| Property | Value |

| IUPAC Name | Propan-2-one |

| CAS Number | 67-64-1 |

| Molecular Formula | C₃H₆O |

| Molecular Weight | 58.08 g/mol |

| Appearance | Colorless liquid with a distinct, sweet odor |

| Boiling Point | 56.05 °C |

| Melting Point | -94.8 °C |

| Flash Point | -20 °C (-4 °F) |

| Density | 0.791 g/cm³ at 20°C |

| Vapor Pressure | High at room temperature |

| Solubility | Miscible with water, alcohol, ether, and most oils |

| Flammability Limits in Air | 2.5% to 12.8% by volume |

Hazard Identification and Risk Assessment

The primary hazard associated with acetone is its extreme flammability. As a Class IB flammable liquid, its vapors can form an explosive mixture with air and can be ignited by static discharge, sparks, or open flames. Health hazards are also a significant concern, with exposure routes including inhalation, skin contact, and eye contact.

Health Hazards:

-

Inhalation: Inhaling acetone vapors can irritate the respiratory tract and may cause drowsiness, dizziness, headache, and nausea.

-

Skin Contact: Acetone defats the skin by removing natural oils, which can lead to dryness, cracking, and irritation upon repeated exposure.

-

Eye Contact: Vapors and liquid splashes can cause serious eye irritation.

-

Ingestion: Accidental ingestion can lead to serious health effects, including vomiting and headaches.

| Hazard Classification | Category |

| Flammable Liquid | Category 2 |

| Eye Irritation | Category 2A |

| Specific target organ toxicity (single exposure) | Category 3 (May cause drowsiness or dizziness) |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling acetone to minimize exposure and prevent injury.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a possibility of splashing. | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Milled butyl rubber or nitrile gloves are recommended. Gloves should be tested according to EN 374. | Provides a barrier against skin contact, preventing irritation and defatting. Nitrile gloves offer superior resistance compared to latex. |

| Body Protection | Chemical-resistant lab coat (flame-resistant recommended), long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for large quantities. | Protects skin from accidental splashes and contamination. |

| Respiratory Protection | Required in areas with high vapor concentrations or inadequate ventilation. Respirator type depends on the concentration (e.g., chemical cartridge respirator for up to 2500 ppm). | Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic effects. |

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is crucial for preventing accidents. All work with acetone should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

Protocol for General Handling:

-

Preparation: Before handling, ensure the work area is clear of ignition sources such as open flames, hot surfaces, and spark-producing equipment. Post "No Smoking" signs in the vicinity.

-

PPE: Don the appropriate PPE as specified in Section 4.0.

-

Dispensing: When transferring acetone, use certified equipment like compatible funnels or pumps. To prevent static discharge during transfer between metal containers, electrically bond and ground the containers.

-

Quantity: Use the smallest quantity of acetone necessary for the procedure to minimize potential hazards.

-

Procedure: Perform all manipulations within a chemical fume hood to control vapor concentrations.

-

Post-Handling: Tightly close the acetone container immediately after use. Wash hands thoroughly after removing gloves.

References

Spectroscopic Properties of Acetone: An In-depth Technical Guide for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of acetone (B3395972) (CH₃COCH₃), a widely used solvent and key chemical intermediate. Understanding its behavior under various spectroscopic techniques is crucial for its detection, quantification, and characterization in diverse analytical applications, including quality control in pharmaceutical manufacturing and environmental monitoring. This document details its characteristics in Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating key concepts with diagrams.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of acetone is characterized by electronic transitions involving the carbonyl group (C=O), which acts as a chromophore. Acetone exhibits two main absorption bands in the UV region.

A weak absorption band, resulting from a forbidden n → π* transition, is observed around 275-280 nm.[1] This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The molar absorptivity (ε) for this transition is low, typically around 13.6 L mol⁻¹ cm⁻¹ in hexane.[2]

A much stronger absorption peak appears in the vacuum UV (VUV) region at approximately 195 nm.[3][4] This intense band is attributed to a π → π* transition, which is an allowed transition with a significantly higher molar absorptivity, around 9000 L mol⁻¹ cm⁻¹ in hexane. The peak height in the VUV region can be more than 500 times greater than that in the UV region, making VUV spectroscopy a highly sensitive method for acetone detection.

Quantitative Data

| Spectroscopic Parameter | Value | Solvent | Reference |

| λmax (n → π* transition) | ~275 nm | Acetonitrile | |

| Molar Absorptivity (ε) at ~275 nm | ~15 L mol⁻¹ cm⁻¹ | Acetonitrile | |

| λmax (π → π* transition) | ~195 nm | Gas Phase | |

| Molar Absorptivity (ε) at 195 nm | 9000 L mol⁻¹ cm⁻¹ | Hexane |

Experimental Protocol: UV-Vis Spectrophotometric Determination of Acetone

This protocol describes a general procedure for the quantitative analysis of acetone using UV-Vis spectroscopy.

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and the deuterium (B1214612) lamp (for UV range).

-

Allow the instrument to warm up for at least 30 minutes to ensure stable readings.

-

Set the desired wavelength for analysis (e.g., 275 nm for the n → π* transition or 195 nm for the π → π* transition if using a VUV spectrophotometer).

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of acetone of a known concentration in a suitable UV-transparent solvent (e.g., hexane, acetonitrile).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Prepare a "blank" sample containing only the solvent.

-

-

Measurement:

-

Fill a quartz cuvette with the blank solution and place it in the spectrophotometer.

-

Zero the instrument by recording the absorbance of the blank.

-

Rinse the cuvette with the first standard solution and then fill it with the same standard.

-

Measure and record the absorbance of the standard solution.

-

Repeat the rinsing and measurement process for each of the remaining standard solutions and the unknown sample.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Use the linear regression equation of the calibration curve (derived from the Beer-Lambert Law, A = εbc) to determine the concentration of the unknown acetone sample based on its measured absorbance.

-

Signaling Pathway Diagram

Caption: Electronic transitions of the carbonyl group in acetone.

Infrared (IR) Spectroscopy

The infrared spectrum of acetone provides a unique "fingerprint" based on the vibrational modes of its chemical bonds. The most prominent feature is the strong absorption peak corresponding to the C=O stretching vibration.

Key vibrational modes for acetone identification include:

-

C=O Stretch: A very strong and sharp peak typically found around 1715 cm⁻¹. This is one of the most characteristic absorption bands for ketones.

-

CH₃ Symmetric and Asymmetric Stretches: These appear in the region of 2900-3000 cm⁻¹.

-

CH₃ Symmetric Deformation: This mode is observed around 1363 cm⁻¹.

-

CCC Asymmetric Stretch: This vibration occurs around 1228 cm⁻¹.

The positions of these bands can be influenced by the molecular environment, such as the solvent or temperature.

Quantitative Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O Stretch | ~1715 | Very Strong | |

| CH₃ Symmetric Deformation | ~1363.4 | - | |

| CCC Asymmetric Stretch | ~1228.4 | - | |

| CH₃ Symmetric Stretch | ~2924 | - |

Experimental Protocol: FT-IR Analysis of Acetone

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Perform a background scan to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation (Liquid Sample):

-

Place a small drop of the liquid acetone sample between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film of the sample.

-

Ensure there are no air bubbles in the light path.

-

-

Measurement:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction, smoothing).

-

Identify and label the characteristic absorption peaks for acetone (C=O stretch, C-H bends, etc.).

-

Compare the obtained spectrum with a reference spectrum of acetone for confirmation.

-

Logical Relationship Diagram

Caption: Key vibrational modes of acetone in IR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly useful for studying aqueous solutions and requires minimal sample preparation.

In the Raman spectrum of acetone, the C=O stretch is also a prominent feature, though typically weaker than in the IR spectrum. The symmetric C-C stretch is often the most intense band. Raman spectroscopy can be effectively used for the quantitative analysis of acetone, for instance, in headspace gas analysis of solutions.

Quantitative Data

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| C=O Stretch | ~1709 | |

| C-C Symmetric Stretch | ~786 | |

| CH₃ Symmetric Stretch | ~2925 | |

| CH₃ Asymmetric Stretch | ~3005 |

Experimental Protocol: Raman Spectroscopic Analysis of Acetone

-

Instrument Preparation:

-

Turn on the Raman spectrometer and the laser source.

-

Allow the system to warm up and stabilize.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Sample Preparation:

-

Place the liquid acetone sample in a suitable container, such as a glass vial or a quartz cuvette.

-

For headspace analysis, the sample is placed in a sealed vial, and the laser is focused on the vapor phase above the liquid.

-

-

Measurement:

-

Position the sample at the focal point of the laser beam.

-

Set the laser power, acquisition time, and number of accumulations.

-

Acquire the Raman spectrum.

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction, cosmic ray removal).

-

Identify the characteristic Raman bands of acetone.

-

For quantitative analysis, the intensity of a specific Raman peak can be correlated with the concentration of acetone using a calibration curve.

-

Experimental Workflow Diagram

Caption: General workflow for Raman spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For acetone, both ¹H and ¹³C NMR provide simple and characteristic signals.

-

¹H NMR: Due to the symmetry of the molecule, both methyl groups are chemically equivalent. This results in a single, sharp peak in the proton NMR spectrum. The chemical shift is typically around 2.09 ppm when using acetone-d6 (B32918) as the solvent.

-

¹³C NMR: The ¹³C NMR spectrum of acetone shows two distinct signals. The carbonyl carbon (C=O) appears significantly downfield due to the deshielding effect of the electronegative oxygen atom, typically around 206.7 ppm in acetone-d6. The methyl carbons (CH₃) are equivalent and appear upfield at around 30.6 ppm.

Quantitative Data

| Nucleus | Chemical Shift (δ) in Acetone-d₆ (ppm) | Multiplicity | Reference |

| ¹H (CH₃) | ~2.09 | Singlet | |

| ¹³C (C=O) | ~206.7 | - | |

| ¹³C (CH₃) | ~30.6 | - |

Experimental Protocol: NMR Analysis of Acetone

-

Sample Preparation:

-

Dissolve a small amount of the sample containing acetone in a deuterated solvent (e.g., acetone-d6, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Integrate the peaks (for ¹H NMR) to determine relative proton ratios.

-

Reference the chemical shifts to the TMS signal (0 ppm).

-

This guide provides foundational spectroscopic information and methodologies for the analysis of acetone. For specific applications, optimization of the described protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Acetone in Laboratory Glassware Cleaning

Introduction

Acetone (B3395972) ((CH₃)₂CO) is a colorless, volatile, and flammable organic solvent widely utilized in laboratory settings for cleaning and drying glassware.[1][2] Its efficacy stems from its ability to dissolve a broad spectrum of organic residues and its miscibility with water, facilitating rapid drying.[1][3][4] These application notes provide a comprehensive protocol for the safe and effective use of acetone for cleaning and drying laboratory glassware, intended for researchers, scientists, and drug development professionals.

Properties of Acetone

A summary of the key physical and chemical properties of acetone relevant to its application in glassware cleaning is presented in Table 1.

| Property | Value | Significance in Glassware Cleaning |

| Molecular Formula | C₃H₆O | A simple ketone structure that is an effective solvent. |

| Molar Mass | 58.08 g/mol | Influences its volatility and density. |

| Appearance | Clear, colorless liquid | Allows for easy visual inspection of cleanliness. |

| Odor | Faintly sweet, pungent | Provides an indication of its presence, important for safety. |

| Boiling Point | 56 °C (133 °F) | Low boiling point contributes to its high volatility and rapid evaporation. |

| Flash Point | -20 °C (-4 °F) | Highly Flammable. Requires strict control of ignition sources. |

| Solubility | Miscible with water and many organic solvents | Allows it to dissolve organic residues and mix with water for easy removal. |

Health and Safety Precautions

Acetone is a hazardous chemical that requires strict adherence to safety protocols to minimize risks of fire, explosion, and health effects.

Personal Protective Equipment (PPE)

When handling acetone, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are essential to protect against splashes.

-

Hand Protection: Butyl rubber or nitrile gloves are recommended for their resistance to acetone.

-

Body Protection: A flame-resistant lab coat should be worn to protect against spills and splashes.

-

Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. For high concentrations, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage

-

Ventilation: Always use acetone in a well-ventilated area or a certified chemical fume hood to minimize vapor accumulation.

-

Ignition Sources: Acetone is highly flammable and its vapors can travel a considerable distance. All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.

-

Storage: Store acetone in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from direct sunlight and heat. It should be stored in a flammable-liquids cabinet.

-

Incompatible Materials: Acetone should be stored separately from strong oxidizing agents (e.g., nitric acid, hydrogen peroxide), strong reducing agents, and strong bases, as it can react violently with them.

Waste Disposal

-

Organic Waste: Do not pour acetone down the sink. All acetone waste, including rinses, must be collected in a designated and properly labeled hazardous waste container for organic solvents.

Applications in Glassware Cleaning

Acetone is a versatile solvent effective for removing a variety of common laboratory contaminants from glassware.

Contaminants Removed

Acetone is particularly effective at dissolving:

-

Organic residues from chemical reactions.

-

Grease and oils, including fingerprints.

-

Many polymers, resins, and adhesives.

Mechanism of Action

Acetone's cleaning and drying capabilities are based on two primary principles:

-

Solubilization: As a polar aprotic solvent, acetone can dissolve a wide range of organic compounds that are insoluble in water.

-

Miscibility with Water: Acetone is fully miscible with water. When used as a final rinse after washing with aqueous detergents, it displaces the water from the glassware surface. Due to its high volatility, the acetone then evaporates quickly, leaving the glassware dry.

Experimental Protocols

Protocol for General Cleaning of Laboratory Glassware

This protocol is suitable for removing general organic residues from standard laboratory glassware.

Materials:

-

Contaminated glassware

-

Appropriate laboratory detergent (e.g., Alconox, Liquinox)

-

Tap water

-

Deionized (DI) water

-

Acetone (reagent grade)

-

Appropriate brushes

-

Personal Protective Equipment (PPE)

-

Designated organic waste container

Procedure:

-

Initial Rinse (in a fume hood): Rinse the glassware with a small amount of acetone to remove the bulk of the organic residue. Collect this initial rinse in the designated organic waste container.

-

Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm tap water. Use appropriate brushes to scrub all surfaces.

-

Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

-

Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to remove any remaining inorganic ions from the tap water.

-

Final Acetone Rinse for Drying (in a fume hood): Rinse the glassware 2-3 times with a small amount of acetone to displace the deionized water. Swirl the acetone to ensure it contacts all surfaces.

-

Evaporation: Allow the residual acetone to evaporate in a well-ventilated area or by placing the glassware on a drying rack. A gentle stream of dry air or nitrogen can be used to accelerate drying. Do not place acetone-rinsed glassware in a hot oven, as this can create a fire or explosion hazard.

Protocol for Cleaning Glassware with Water-Insoluble Organic Residues

This protocol is specifically for glassware contaminated with substances that do not readily dissolve in water.

Materials:

-

Contaminated glassware

-

Acetone (reagent grade)

-

Ethanol (B145695) (optional)

-

Appropriate laboratory detergent

-

Tap water

-

Deionized (DI) water

-

Personal Protective Equipment (PPE)

-

Designated organic waste container

Procedure:

-

Solvent Rinse (in a fume hood): Rinse the glassware 2-3 times with acetone or ethanol to dissolve the water-insoluble organic material. Collect all rinses in the designated organic waste container.

-

Detergent Wash: Proceed with the detergent wash as described in Protocol 5.1, step 2.

-

Tap Water Rinse: Rinse thoroughly with tap water to remove detergent.

-

Deionized Water Rinse: Rinse 3-4 times with deionized water.

-

Final Acetone Rinse for Drying (in a fume hood): Perform a final rinse with acetone as described in Protocol 5.1, step 5.

-

Evaporation: Allow the glassware to dry as described in Protocol 5.1, step 6.

Data Presentation

Qualitative Comparison of Glassware Drying Methods

| Method | Speed | Energy Consumption | Potential for Contamination | Safety Considerations |

| Air Drying | Slow | Low | Low, if in a clean environment. | Minimal. |

| Oven Drying | Moderate to Fast | High | Low, if the oven is clean. Not suitable for volumetric glassware due to potential for expansion. | Risk of burns. |

| Acetone Rinse | Very Fast | Low | Minimal, if high-purity acetone is used. | High Flammability. Requires use in a fume hood and away from ignition sources. |

Illustrative Quantitative Comparison of Glassware Drying Times

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual drying times will vary based on glassware size and shape, ambient temperature, and airflow.

| Glassware Type | Air Drying (minutes) | Oven Drying at 110°C (minutes) | Acetone Rinse (minutes) |

| 100 mL Beaker | > 60 | 15 - 20 | < 5 |

| 250 mL Erlenmeyer Flask | > 60 | 20 - 30 | < 5 |

| 50 mL Burette | > 120 | Not Recommended | < 10 |

Visualizations

Caption: Experimental workflow for cleaning and drying laboratory glassware using acetone.

Caption: Mechanism of acetone as a cleaning and drying agent for laboratory glassware.

References

Application Notes and Protocols: Acetone Precipitation of DNA/RNA

For researchers, scientists, and drug development professionals, the efficient precipitation of nucleic acids is a cornerstone of molecular biology. This document provides a detailed protocol for the acetone (B3395972) precipitation of DNA and RNA, a method for concentrating and purifying nucleic acids from aqueous solutions.

Introduction

Nucleic acid precipitation is a fundamental technique used to concentrate DNA or RNA and to remove contaminants such as salts, free nucleotides, and proteins. The most common methods employ alcohols like ethanol (B145695) or isopropanol (B130326), which, in the presence of salt, disrupt the hydration shell around the nucleic acid molecules, causing them to aggregate and precipitate out of solution. Acetone, another water-miscible organic solvent, can also be utilized for this purpose. While less common than ethanol or isopropanol precipitation, acetone precipitation can be an effective alternative, particularly in workflows where acetone is already in use for other applications, such as protein precipitation.

The principle behind acetone precipitation is similar to that of other alcohol-based methods. The presence of cations from a salt (e.g., sodium acetate) neutralizes the negative charges of the phosphate (B84403) backbone of DNA and RNA. Acetone, being less polar than water, reduces the solvation of the nucleic acids, thereby decreasing their solubility and promoting precipitation.

Experimental Protocol: Acetone Precipitation of DNA/RNA

This protocol provides a step-by-step guide for the precipitation of DNA and RNA from an aqueous solution using acetone.

Materials

-

DNA/RNA sample in aqueous solution (e.g., TE buffer, nuclease-free water)

-

3 M Sodium Acetate, pH 5.2 (for DNA and RNA)

-

Ice-cold 100% acetone (stored at -20°C)

-

70% ethanol (in nuclease-free water, stored at -20°C)

-

Nuclease-free water or TE buffer for resuspension

-

Microcentrifuge tubes (1.5 mL or 2.0 mL, acetone-compatible)

-

Microcentrifuge capable of reaching ≥12,000 x g

-

Pipettes and nuclease-free tips

Procedure

-

Sample Preparation:

-

Start with your DNA or RNA sample in an aqueous solution in a microcentrifuge tube. If the volume is less than 200 µL, it is advisable to increase it to at least 200 µL with nuclease-free water to ensure efficient precipitation.

-

-

Addition of Salt:

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your sample. For example, for a 200 µL sample, add 20 µL of 3 M Sodium Acetate.

-

Vortex briefly to mix thoroughly. The salt is crucial for neutralizing the negative charge on the nucleic acid backbone.

-

-

Acetone Addition and Precipitation:

-

Add 2 to 2.5 volumes of ice-cold 100% acetone to the sample. For a 220 µL sample (200 µL sample + 20 µL salt), add 440 µL to 550 µL of cold acetone.

-

Invert the tube several times to mix. A white precipitate of nucleic acids may become visible.

-

Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of nucleic acids, the incubation time can be extended overnight to improve recovery.

-

-

Pelleting the Nucleic Acids:

-

Centrifuge the tube at 12,000 - 15,000 x g for 15-30 minutes at 4°C.

-

After centrifugation, a small white pellet of DNA/RNA should be visible at the bottom of the tube.

-

-

Washing the Pellet:

-

Carefully decant the supernatant without disturbing the pellet.

-

Add 500 µL of ice-cold 70% ethanol to the tube. This wash step removes residual acetone and salts.

-

Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.

-

-

Drying the Pellet:

-

Carefully decant the ethanol. Use a fine pipette tip to remove any remaining droplets of ethanol.

-

Air-dry the pellet for 5-10 minutes at room temperature. It is important not to over-dry the pellet, as this can make it difficult to resuspend. The pellet should be translucent or slightly white and not completely desiccated.

-

-

Resuspension:

-

Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer (e.g., 20-50 µL), depending on the desired final concentration.

-

Pipette up and down gently to dissolve the pellet. If necessary, incubate at 55-65°C for 5-10 minutes to aid in resuspension.

-

Quantitative Data Summary